molecular formula C15H16N4O3 B2651252 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide CAS No. 2034511-17-4

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide

Cat. No. B2651252
CAS RN: 2034511-17-4
M. Wt: 300.318
InChI Key: VBZTVWXMQBFEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide, also known as CYH33, is a small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and has been studied extensively for its potential therapeutic applications in cancer, inflammation, and metabolic disorders.

Scientific Research Applications

Pyrimidine Derivatives Synthesis and Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide falls under the category of pyrimidine derivatives which have been extensively studied for various applications in scientific research. Pyrimidine, an aromatic heterocyclic organic compound, is similar to pyridine and plays a critical role in the structure of DNA and RNA, where it forms base pairs with purines.

  • Chemical Synthesis and Structural Analysis

    • The synthesis of pyrimidine derivatives involves microwave irradiative cyclocondensation and evaluation for their potential in insecticidal and antibacterial activities. These compounds, including derivatives like N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide, are synthesized through various chemical reactions and are structurally characterized by techniques like IR, H-NMR, and mass spectroscopy (Deohate & Palaspagar, 2020).
    • Additionally, compounds like 4-amidonicotinamide, synthesized from pyrido[4,3-d][1,3]oxazin-4-ones or ethyl 4-amidonicotinate, are cyclized to yield pyrido[4,3-d]-pyrimidin-4(3H)-ones, indicating the versatile synthetic pathways that can be derived from nicotinamide structures (Ismail & Wibberley, 1967).
  • Biological Activity and Pharmacological Potential

    • Pyrimidine derivatives have been studied for their biological activities, including antimicrobial, antifilarial, and antitumor properties. For instance, certain pyrimidinone and oxazinone derivatives fused with thiophene rings show notable antibacterial and antifungal activities (Hossan et al., 2012).
    • Other derivatives are evaluated for anti-inflammatory and analgesic activities, indicating the therapeutic potential of pyrimidine-based compounds in managing pain and inflammation (Sondhi et al., 2009).
    • Antiviral activities, especially against HIV and Hepatitis C Virus (HCV), are also notable in certain pyrimidine derivatives, demonstrating their potential in antiviral drug development (Zhang et al., 2013).
  • Mechanistic Insights and Molecular Interactions

    • Detailed mechanistic studies, including structure-activity relationship analyses, are conducted to understand the interaction of these compounds with biological systems. For instance, studies involving hydrogen-bond effects, spectroscopic and molecular structure investigations provide insights into the stability of molecules and their interaction dynamics (Mansour & Ghani, 2013).
  • Synthetic Modifications and Derivative Analysis

    • Research in this field also focuses on synthesizing novel derivatives and evaluating their biological activities. For example, the synthesis of new acyclic pyrimidine nucleoside analogs as potential antiviral drugs showcases the continuous effort in modifying the core structure to enhance biological efficacy (Eger et al., 1994).

properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-13-8-12(10-3-4-10)18-9-19(13)7-6-17-15(22)11-2-1-5-16-14(11)21/h1-2,5,8-10H,3-4,6-7H2,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZTVWXMQBFEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide

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